molecular formula C18H22N6OS B2826588 1,5-dimethyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide CAS No. 1172718-77-2

1,5-dimethyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide

Cat. No. B2826588
CAS RN: 1172718-77-2
M. Wt: 370.48
InChI Key: DEJSZBHBTOXIAQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a benzothiazole ring, and a methylpiperazine group . These groups are common in many pharmaceuticals and could potentially have various biological activities.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. For example, the piperazine ring often adopts a chair conformation . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the pyrazole ring is often involved in reactions with electrophiles, while the piperazine ring can act as a base .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point, and so on .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. For example, some compounds with a benzothiazole ring have been found to have anti-inflammatory properties .

Safety and Hazards

The safety and hazards associated with this compound would need to be determined through experimental testing. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

1,5-dimethyl-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6OS/c1-12-10-15(21-23(12)3)17(25)19-13-4-5-14-16(11-13)26-18(20-14)24-8-6-22(2)7-9-24/h4-5,10-11H,6-9H2,1-3H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJSZBHBTOXIAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=CC3=C(C=C2)N=C(S3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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